molecular formula C15H12O4 B11861531 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl-, monohydrate CAS No. 142416-04-4

4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl-, monohydrate

Cat. No.: B11861531
CAS No.: 142416-04-4
M. Wt: 256.25 g/mol
InChI Key: WFMUEOUXYCLYMO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenyl-4H-chromen-4-one hydrate, also known as 3-hydroxyflavone hydrate, is a flavonoid derivative. Flavonoids are a class of plant secondary metabolites with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenyl-4H-chromen-4-one hydrate typically involves the condensation of appropriate chalcones with salicylaldehyde, followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of chalcones using hydrogen peroxide in the presence of a base . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of 3-hydroxy-2-phenyl-4H-chromen-4-one hydrate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

3-Hydroxy-2-phenyl-4H-chromen-4-one hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid or base catalysts for substitution reactions

Major products formed from these reactions include substituted flavones, dihydroflavones, and quinones .

Comparison with Similar Compounds

3-Hydroxy-2-phenyl-4H-chromen-4-one hydrate can be compared with other flavonoid derivatives such as:

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

The uniqueness of 3-hydroxy-2-phenyl-4H-chromen-4-one hydrate lies in its dual fluorescence and ESIPT properties, which are not commonly observed in other flavonoids .

Properties

CAS No.

142416-04-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-hydroxy-2-phenylchromen-4-one;hydrate

InChI

InChI=1S/C15H10O3.H2O/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;/h1-9,17H;1H2

InChI Key

WFMUEOUXYCLYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O.O

Origin of Product

United States

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